molecular formula C12H12N2O4 B2524864 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid CAS No. 24919-53-7

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid

Numéro de catalogue B2524864
Numéro CAS: 24919-53-7
Poids moléculaire: 248.238
Clé InChI: WEPWCERKTBRRBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid, also known as DBPA, is a benzodiazepine derivative that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and subsequent hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects observed in animal models.

Effets Biochimiques Et Physiologiques

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has been shown to have significant effects on the central nervous system. It has been shown to increase the activity of the GABA-A receptor, resulting in increased chloride ion influx and subsequent hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects observed in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has several advantages for lab experiments, including its high purity and well-documented mechanism of action. However, its use is limited by its potential toxicity and the need for further research to fully understand its potential therapeutic applications.

Orientations Futures

There are several potential future directions for 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid research. These include further investigation of its potential therapeutic applications, the development of new synthetic methods to improve yield and purity, and the investigation of its potential toxicity and side effects. Additionally, 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid is a benzodiazepine derivative that has shown promising results in scientific research for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, anticonvulsant, and sedative effects. While further research is needed to fully understand its potential applications and limitations, 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has the potential to be an important tool in the treatment of neurological disorders.

Méthodes De Synthèse

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid can be synthesized using various methods, including the reaction of 2-amino-5,7-dichlorobenzoxazole with ethyl acetoacetate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 2-amino-5,7-dichlorobenzoxazole with ethyl acetoacetate and subsequent reaction with 2-oxo-2-phenylethyl bromide. These methods have been optimized to yield high purity 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid.

Applications De Recherche Scientifique

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has been shown to have potential applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.

Propriétés

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-5-9-12(18)13-8-4-2-1-3-7(8)11(17)14-9/h1-4,9H,5-6H2,(H,13,18)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWCERKTBRRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.